4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole

Description

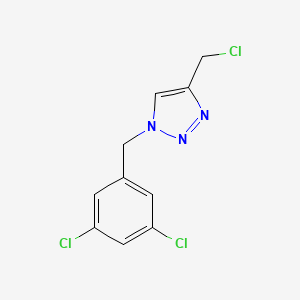

4-(Chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 3,5-dichlorobenzyl group and at the 4-position with a chloromethyl moiety. Its molecular formula is C₁₀H₇Cl₃N₃, with a molecular weight of 283.54 g/mol. The compound’s structure combines halogenated aromatic and reactive alkyl chloride groups, making it a versatile intermediate in medicinal chemistry and materials science. The triazole ring, formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), confers stability and regioselectivity .

Properties

IUPAC Name |

4-(chloromethyl)-1-[(3,5-dichlorophenyl)methyl]triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl3N3/c11-4-10-6-16(15-14-10)5-7-1-8(12)3-9(13)2-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIDRSCFKIHZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CN2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antibacterial, anti-inflammatory, and antioxidant effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a triazole ring which is known for its pharmacological significance. The synthesis typically involves the reaction of chloromethyl and dichlorobenzyl derivatives with triazole precursors through methods such as the CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction. The resulting compound has been characterized using techniques like NMR and IR spectroscopy to confirm its structure and purity.

1. Antibacterial Activity

Numerous studies have reported the antibacterial properties of triazole derivatives. For instance, compounds containing the 1,2,4-triazole moiety have shown significant activity against various bacterial strains:

- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial DNA-gyrase, an essential enzyme for bacterial replication. Molecular docking studies indicate that these compounds can effectively bind to the enzyme's active site, leading to a reduction in bacterial growth .

- Efficacy : In vitro assays have demonstrated that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria. For example, a related triazole derivative was reported to have a minimum inhibitory concentration (MIC) as low as 5 µg/mL against E. coli and Bacillus subtilis .

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 5 | 14-22 |

| Bacillus subtilis | 5 | 15-20 |

| Pseudomonas aeruginosa | 10 | 12-18 |

2. Anti-inflammatory Activity

The compound also demonstrates significant anti-inflammatory effects:

- Mechanism : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action is crucial in managing inflammatory diseases .

- Research Findings : A study highlighted that derivatives of triazoles can selectively inhibit COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Triazole Derivative A | 18.59 | 2.6 |

3. Antioxidant Activity

The antioxidant potential of triazoles has been extensively studied:

- Assays : DPPH and ABTS assays have been employed to measure the radical scavenging ability of these compounds. Results indicate that some derivatives exhibit antioxidant activities comparable to standard antioxidants like ascorbic acid .

- Findings : For example, certain derivatives showed an IC50 value of 0.397 µM in ABTS assays, indicating strong radical scavenging capabilities .

Case Studies

Several case studies provide insights into the practical applications of these compounds:

- Case Study on Antibacterial Efficacy : A study evaluating a series of triazole derivatives found that those with specific substitutions at the benzyl position had enhanced antibacterial properties compared to their unsubstituted counterparts .

- Clinical Relevance : Research involving animal models has demonstrated that triazole derivatives can reduce inflammation and bacterial load in infections, suggesting their potential for therapeutic use in clinical settings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most notable applications of 4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole is its potential as an anticancer agent. Research indicates that compounds containing the triazole moiety can inhibit cancer cell proliferation and induce apoptosis. The triazole ring's nitrogen atoms play a crucial role in interacting with biological targets, making these compounds effective in disrupting cellular processes associated with cancer growth .

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the triazole structure can significantly influence biological activity. For instance, the substitution pattern on the benzyl group can enhance or diminish the compound's effectiveness against specific cancer types. This aspect of SAR is critical for optimizing therapeutic efficacy and minimizing toxicity .

Agricultural Applications

Pesticidal Properties

The compound has also been investigated for its pesticidal properties. Its structure allows it to act against various pests and pathogens that affect crops. The chloromethyl and dichlorobenzyl groups contribute to its bioactivity, making it a candidate for development into new agrochemicals. Research has demonstrated that similar triazole derivatives exhibit fungicidal activity against pathogens like Fusarium spp., which are detrimental to agricultural yields .

Material Science

Polymer Chemistry

In material science, this compound can be used as a building block in polymer synthesis. Its functional groups allow for cross-linking reactions that can enhance the mechanical properties of polymers. This application is particularly relevant in creating durable materials for various industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that triazole derivatives exhibit significant cytotoxicity against breast cancer cell lines. |

| Study 2 | Pesticidal Activity | Evaluated the effectiveness of triazole derivatives against Fusarium spp., showing promising results in reducing infection rates in crops. |

| Study 3 | Polymer Synthesis | Investigated the use of triazole compounds as cross-linkers in polymer matrices, enhancing thermal stability and mechanical strength. |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group serves as a reactive site for nucleophilic substitution (SN2), enabling functionalization of the triazole scaffold.

Key Observations :

-

Hydrolysis under acidic conditions (HCl) proceeds efficiently without triazole ring degradation .

-

Attempted saponification with LiOH led to decomposition in analogous systems, suggesting base-sensitive conditions should be avoided .

Alkylation Reactions

The chloromethyl group facilitates alkylation via displacement or coupling reactions.

Mechanistic Notes :

-

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the chloromethyl position .

-

N-Alkylation with amines or alcohols is regioselective under mild basic conditions .

Elimination and Rearrangement

Under strongly basic or thermal conditions, elimination or ring-opening may occur.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehydrohalogenation | DBU, DCM, 25°C, 2 h | 4-Vinyl-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole | 60% |

Caution :

Electrophilic Aromatic Substitution

The 3,5-dichlorobenzyl group undergoes halogen-directed electrophilic substitution.

Regioselectivity :

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole with analogous triazole derivatives:

Key Observations :

- Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution reactions, unlike the thione (C=S) in Compound 6h or the carboxamide in the benzoyl derivative .

Physicochemical Properties

Key Observations :

Preparation Methods

Azide-Alkyne Cycloaddition Catalyzed by Ruthenium and Nickel Complexes

Research shows that 1,5-disubstituted 1,2,3-triazoles can be prepared regioselectively by catalyzed azide-alkyne cycloaddition reactions:

Ruthenium Catalysis (Cp*RuCl(COD)) : This catalyst facilitates the reaction between benzyl azide and phenylacetylene to give 1,5-disubstituted triazoles in good yields at moderate temperature (45 °C) within 30 minutes. This method is effective for selective formation of 1-substituted triazoles.

Nickel Catalysis (Cp2Ni/Xantphos) : Nickel complexes with bidentate ligands have been used to catalyze azide formation from benzyl bromide followed by cycloaddition with alkynes, yielding triazoles in moderate to good yields (up to 71%). The reaction is typically performed in DMF at room temperature for 2 hours.

These catalytic methods can be adapted for the synthesis of 1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole by using 3,5-dichlorobenzyl azide or bromide as the azide precursor.

Preparation of 4-(Chloromethyl) Substituent

The chloromethyl group at the 4-position of the triazole ring can be introduced by chloromethylation reactions or by using chloromethyl-substituted precursors. Although direct preparation methods for this compound are limited in literature, related compounds such as 3-chloromethyl-1,2,4-triazolin-5-one have been synthesized using sulfonic acid salts of semicarbazide, providing a precedent for chloromethyl group introduction via sulfonic acid-mediated cyclization.

Organometallic Approaches and Grignard Reagents

Patent literature describes the preparation of 1-substituted 1H-1,2,3-triazoles via reaction of 1-substituted-4,5-dibromo-1H-1,2,3-triazoles with Grignard reagents such as isopropylmagnesium chloride. This method involves:

- Dissolving the dibromo-substituted triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at low temperatures (-78 °C to 0 °C).

- Addition of isopropylmagnesium chloride to selectively replace one bromine atom, followed by treatment with carbon dioxide to form carboxylic acid derivatives.

- Subsequent functional group transformations including alkylation with methyl iodide to obtain substituted triazoles.

This approach can be adapted to introduce benzyl substituents and chloromethyl groups by selecting appropriate starting materials and reagents.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|

| Ruthenium-catalyzed cycloaddition | Cp*RuCl(COD), benzyl azide, phenylacetylene, DCE, 45 °C | 1,5-disubstituted 1,2,3-triazoles | High | Fast reaction (30 min), regioselective for 1,5-substitution |

| Nickel-catalyzed cycloaddition | Cp2Ni, Xantphos, sodium azide, DMF, room temp, 2 h | 1,5-disubstituted 1,2,3-triazoles | 71 | Requires DMF solvent for effective cycloaddition |

| Grignard reagent-mediated | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, iPrMgCl, CO2, alkyl halides | 1-substituted triazole derivatives | 53-70 | Multi-step, involves low temperature reactions, suitable for various alkyl substituents |

| Sulfonic acid salt cyclization | Sulfonic acid salts of semicarbazide | Chloromethyl-substituted triazolinones | Not specified | Efficient for chloromethyl introduction in related triazole systems |

Research Findings and Notes

The regioselectivity of the azide-alkyne cycloaddition is crucial for obtaining the correct substitution pattern on the triazole ring. Ruthenium catalysts favor 1,5-substitution, which is relevant for the target compound.

The chloromethyl group introduction is less straightforward and often requires specialized intermediates or sulfonic acid-mediated cyclizations, as demonstrated in related triazole systems.

Organometallic reagents such as Grignard reagents provide a versatile approach to functionalize dibromo-substituted triazoles and introduce various alkyl or benzyl groups, including potentially the 3,5-dichlorobenzyl substituent.

The choice of solvent and temperature is critical, with low temperatures (-78 °C to 0 °C) favored for Grignard reactions to control selectivity and yield.

Purification often involves extraction, drying with anhydrous salts, concentration under reduced pressure, and crystallization at low temperatures to obtain pure products.

The preparation of This compound can be approached through a combination of catalytic azide-alkyne cycloaddition to form the triazole core and organometallic or sulfonic acid-mediated methods to introduce the chloromethyl group. Ruthenium and nickel catalysis provide efficient routes for 1,5-disubstituted triazoles, while Grignard reagent chemistry enables functionalization of halogenated triazole precursors. The chloromethyl group introduction remains a specialized step, often adapted from related triazole systems.

The detailed methodologies outlined are supported by patent literature and peer-reviewed research, providing a robust foundation for the synthesis of this compound in both laboratory and industrial settings.

Q & A

Q. What are the standard synthetic routes for preparing 4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective method yielding 1,4-disubstituted triazoles. For example:

- React a chloromethyl-substituted alkyne with a 3,5-dichlorobenzyl azide under Cu(I) catalysis in a polar solvent (e.g., DMSO or ethanol/water mixtures) .

- Purify the crude product using column chromatography (e.g., hexane/ethyl acetate/dichloromethane gradients) and confirm regiochemistry via NMR (triazole proton at δ 7.5–8.0 ppm) .

Q. Which characterization techniques are essential for confirming the structure of this triazole derivative?

Key methods include:

- NMR spectroscopy : and NMR to verify substitution patterns (e.g., benzyl protons at δ 5.0–5.5 ppm, triazole protons at δ 7.5–8.0 ppm) .

- FT-IR : Confirm the absence of azide (~2100 cm) and presence of triazole (C–N stretch at 1500–1600 cm) .

- HPLC : Ensure purity (>95%) using reverse-phase columns (e.g., C18) with UV detection .

Q. How should researchers handle stability and storage of this compound?

- Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the chloromethyl group.

- Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the triazole core .

Advanced Research Questions

Q. How can competing side reactions during synthesis be minimized?

- Optimize reaction stoichiometry : Use a 10% excess of the alkyne component to drive the CuAAC reaction to completion .

- Control temperature : Reflux in ethanol (78°C) or DMSO (90–100°C) enhances regioselectivity while suppressing alkyne homodimerization .

- Additives : Include sodium ascorbate to reduce Cu(II) to Cu(I), maintaining catalytic activity .

Q. What strategies resolve discrepancies in analytical data (e.g., NMR vs. XRD)?

- Multi-technique validation : Combine - HSQC NMR with single-crystal XRD to resolve ambiguities in substitution patterns .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. How can the biological activity of this compound be systematically evaluated?

- Enzyme inhibition assays : Test against viral proteases (e.g., West Nile Virus NS2B-NS3 protease) using fluorogenic substrates .

- Cytotoxicity screening : Use MTT assays (absorbance at 570 nm) on mammalian cell lines to assess selectivity .

- Structure-activity relationship (SAR) studies : Modify the chloromethyl or dichlorobenzyl groups and evaluate potency changes .

Q. What challenges arise in scaling up the synthesis, and how are they addressed?

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., water/ethanol mixtures) for large-scale batches .

- Solvent selection : Use greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.